molecular formula C21H16N2O3S B3257586 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-methoxybenzamide CAS No. 292066-49-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-methoxybenzamide

Cat. No. B3257586
CAS RN: 292066-49-0
M. Wt: 376.4 g/mol
InChI Key: POTSFORCSXBEJH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . Benzamides are also well-known in pharmaceutical research, and they can exhibit a wide range of biological activities depending on their substitution patterns .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. Some common reactions include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation .

Advantages and Limitations for Lab Experiments

BML-275 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using BML-275 in lab experiments. It can be toxic at high concentrations, and its effects can be cell-type specific. Additionally, its effects can be influenced by the experimental conditions, such as the concentration of BML-275 and the duration of treatment.

Future Directions

There are several future directions for the study of BML-275. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and viral infections. Another direction is to study its effects on cellular metabolism and energy homeostasis. Additionally, further studies are needed to understand its mechanism of action and to identify potential side effects and toxicities.

Scientific Research Applications

BML-275 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the regulation of immune responses. BML-275 has also been shown to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BML-275 has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTSFORCSXBEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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